molecular formula C19H17N3O6S B11663720 4-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

4-(Piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

Cat. No.: B11663720
M. Wt: 415.4 g/mol
InChI Key: AFOLPIQCCUIQHI-UHFFFAOYSA-N
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Description

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a dinitrobenzoate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE typically involves multiple steps:

    Formation of the Piperidine-1-Carbothioyl Intermediate: This step involves the reaction of piperidine with carbon disulfide and a suitable base, such as sodium hydroxide, to form the piperidine-1-carbothioyl intermediate.

    Coupling with 4-Bromophenyl 2,4-Dinitrobenzoate: The intermediate is then coupled with 4-bromophenyl 2,4-dinitrobenzoate in the presence of a palladium catalyst and a suitable ligand, such as triphenylphosphine, under an inert atmosphere to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride can be used for reduction.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Amino derivatives of the nitro groups.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several scientific research applications:

    Medicinal Chemistry: Due to the presence of the piperidine ring, this compound can be explored for its potential pharmacological activities, such as anticancer, antiviral, and antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine ring and carbothioyl group. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE: This compound is similar in structure but has dichloro groups instead of dinitro groups.

    4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DIMETHYLBENZOATE: This compound has dimethyl groups instead of dinitro groups.

Uniqueness

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is unique due to the presence of both the piperidine ring and the dinitrobenzoate moiety. This combination of functional groups can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17N3O6S

Molecular Weight

415.4 g/mol

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C19H17N3O6S/c23-19(16-9-6-14(21(24)25)12-17(16)22(26)27)28-15-7-4-13(5-8-15)18(29)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2

InChI Key

AFOLPIQCCUIQHI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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